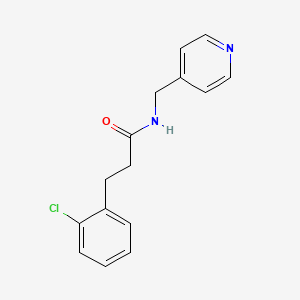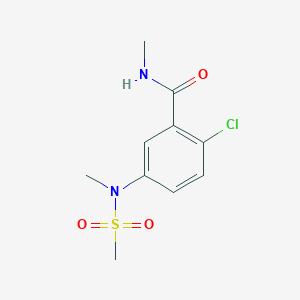![molecular formula C12H9BrN4 B4484209 7-(4-bromophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4484209.png)
7-(4-bromophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-(4-bromophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a bromophenyl group at the 7th position and a methyl group at the 2nd position of the triazolopyrimidine ring. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with 3-amino-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired triazolopyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position of the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The unique structural features of the compound make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound has been used as a tool to study various biological processes, including enzyme inhibition and signal transduction pathways.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, the compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
7-(4-chlorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound is similar in structure but contains a chlorine atom instead of a bromine atom at the 4th position of the phenyl ring.
7-(4-fluorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This derivative has a fluorine atom at the 4th position, which can influence its chemical reactivity and biological activity.
Uniqueness
The presence of the bromine atom in 7-(4-bromophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine imparts unique electronic and steric properties that can affect its reactivity and interactions with biological targets.
Properties
IUPAC Name |
7-(4-bromophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c1-8-15-12-14-7-6-11(17(12)16-8)9-2-4-10(13)5-3-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJHFSQKRNGYTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethoxyphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4484127.png)
![4-[(4-Fluorophenyl)carbonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B4484135.png)
![3-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4484153.png)
![4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B4484164.png)
![N-(4-chlorophenyl)-4-[6-(4-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4484175.png)
![N-[4-(3-methylpiperidin-1-yl)benzyl]benzenesulfonamide](/img/structure/B4484177.png)
![N-(4-{[(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4484185.png)


![7-HYDROXY-8-METHYL-4-PHENYL-6-[(PYRROLIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE](/img/structure/B4484204.png)
![2-(2-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B4484211.png)
![4-{2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridine](/img/structure/B4484219.png)
![methyl 3-[2-(1-adamantylamino)-2-oxoethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxylate](/img/structure/B4484225.png)
![N-{[1,1'-BIPHENYL]-2-YL}-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4484228.png)
